molecular formula C13H19N3O3S B3017960 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide CAS No. 2034544-96-0

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide

Cat. No.: B3017960
CAS No.: 2034544-96-0
M. Wt: 297.37
InChI Key: CLIKOABNHWAZBS-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications

Structural Chemistry and Molecular Interactions

The compound, along with similar sulfonamide derivatives, has been analyzed for its structural properties, such as the dihedral angles between different rings in the molecule and hydrogen bonding patterns, contributing to supramolecular assembly and crystal formation. For instance, significant twists between the pyrazole ring and other molecular components such as furan and benzene rings were observed, facilitating hydrogen bonding and the formation of supramolecular chains and layers in the crystalline state (Asiri et al., 2012).

Antibacterial and Antimicrobial Applications

Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These efforts include the generation of novel compounds with sulfonamide groups that have shown high antibacterial activities, suggesting potential applications in combating microbial infections (Azab et al., 2013).

Inhibition of Enzymatic Activity

Sulfonamides, including those structurally related to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide, have been evaluated for their ability to inhibit human carbonic anhydrase isoenzymes. This enzymatic inhibition has implications for therapeutic applications, such as diuretic agents, glaucoma treatments, and possibly for conditions requiring modulation of cellular pH levels (Büyükkıdan et al., 2017).

Synthesis and Characterization for Drug Development

The compound has been involved in the synthesis and characterization processes aiming at drug development, particularly in the identification of molecules with anti-inflammatory and analgesic properties. This involves exploring the structure-activity relationships to optimize the therapeutic potential of sulfonamide-containing compounds (Küçükgüzel et al., 2013).

Environmental Studies

There's research focusing on the environmental implications of compounds structurally related to this compound, such as their transformation products and persistence in various ecosystems. This includes studies on the biotransformation of sulfonamides and their impact on microbial communities in environmental settings (Yin et al., 2018).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-11(2)10-20(17,18)15-9-12(13-5-3-8-19-13)16-7-4-6-14-16/h3-8,11-12,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKOABNHWAZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C1=CC=CO1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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